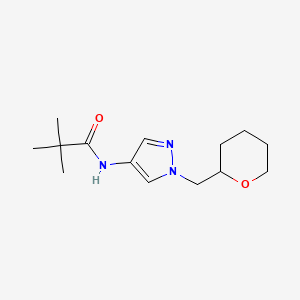

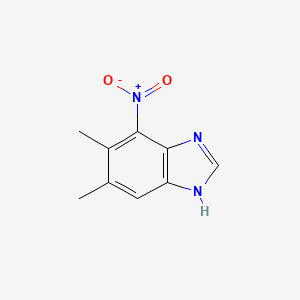

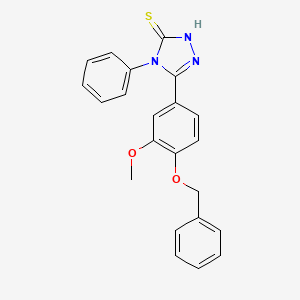

![molecular formula C21H18FN5O3 B2542607 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide CAS No. 899967-52-3](/img/structure/B2542607.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide is a derivative of the pyrazolopyrimidine class, which is known for its diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, closely related compounds have been synthesized and evaluated for their biological activities, such as anti-amoebic properties and potential as antipsychotic agents . These compounds are characterized by a pyrazolopyrimidine core, which is a fused bicyclic structure consisting of a pyrazole ring joined to a pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives typically involves multi-step reactions that may include the formation of the core pyrazolopyrimidine structure followed by various functionalization reactions. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidines as translocator protein ligands involved the preparation of fluoroalkyl- and fluoroalkynyl- analogues from a common iodinated intermediate via Sonogashira coupling reactions . These synthetic routes are often designed to introduce specific substituents that can enhance the binding affinity to target proteins or improve pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of the pyrazolopyrimidine core, which can influence the electronic structure and reactivity of the molecule. Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can provide insights into the electronic structure, including molecular electrostatic potentials (MEP) and the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) . A small HOMO-LUMO energy gap suggests that the molecule is chemically reactive, which is important for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives can be inferred from their electronic structure. The small HOMO-LUMO gap indicates a tendency for charge exchange within the molecule, which can facilitate interactions with biological targets or other molecules . Additionally, the presence of various functional groups, such as the fluoroalkyl and fluoroalkynyl groups in the synthesized TSPO ligands, can participate in chemical reactions that are crucial for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine atoms, as seen in the fluoroalkyl and fluoroalkynyl analogues, can significantly affect these properties by increasing lipophilicity and potentially enhancing the ability of the compounds to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO, comparable to that of the parent molecule. Radiolabeling with fluorine-18 and subsequent in vivo positron emission tomography (PET) imaging in a rodent model of neuroinflammation confirmed their potential as in vivo PET-radiotracers, specifically highlighting their brain uptake and local accumulation in neuroinflammatory lesions (Damont et al., 2015).

Imaging Translocator Protein (TSPO) with PET

Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcasing the compound's utility in designing fluorine-18 labeled compounds for in vivo imaging of TSPO, aiding in the study of neuroinflammatory processes across various neurological disorders (Dollé et al., 2008).

Peripheral Benzodiazepine Receptor Study

Research on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines aimed at studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) revealed compounds with high in vitro affinity and selectivity for PBRs, suggesting their usefulness in evaluating PBR expression in neurodegenerative disorders through imaging techniques (Fookes et al., 2008).

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O3/c1-13-3-6-16(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)25-19(28)11-30-17-7-4-15(22)5-8-17/h3-10,12H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEBXQCPNAWICZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

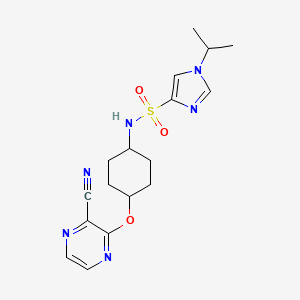

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

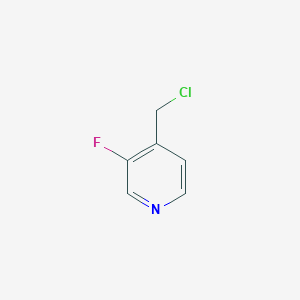

![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)

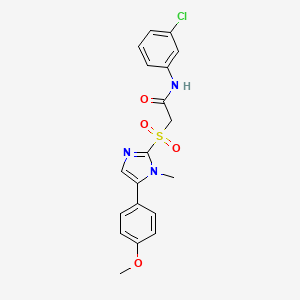

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)